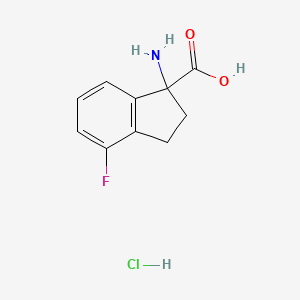
(S)-1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-ol is a chiral compound with a pyrrolidine ring attached to a phenyl group, which is further connected to an ethan-1-ol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Attachment to the Phenyl Group: The pyrrolidine ring is then attached to a phenyl group through a nucleophilic substitution reaction, often using a halogenated phenyl compound as the starting material.
Introduction of the Ethan-1-ol Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
(S)-1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane or amine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents such as nitric acid, halogens, or sulfuric acid, along with appropriate catalysts.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkanes, amines.
Substitution: Nitro, halogenated, or sulfonated derivatives of the phenyl group.
科学的研究の応用
(S)-1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: It is used in the study of enzyme mechanisms and receptor-ligand interactions, particularly in the context of neurotransmitter systems.
Industrial Applications: The compound is employed in the production of specialty chemicals and materials, including agrochemicals and performance polymers.
作用機序
The mechanism of action of (S)-1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and phenyl group contribute to its binding affinity and specificity, while the ethan-1-ol moiety may participate in hydrogen bonding and other interactions. The compound may modulate the activity of neurotransmitter systems, particularly those involving acetylcholine and dopamine.
類似化合物との比較
Similar Compounds
®-1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-ol: The enantiomer of the compound, with similar chemical properties but potentially different biological activity.
1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-one: A ketone derivative with different reactivity and applications.
1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-amine: An amine derivative with distinct chemical and biological properties.
Uniqueness
(S)-1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-ol is unique due to its chiral nature, which can result in enantioselective interactions with biological targets. Its combination of a pyrrolidine ring, phenyl group, and ethan-1-ol moiety provides a versatile scaffold for the development of novel compounds with diverse applications.
特性
分子式 |
C12H17NO |
|---|---|
分子量 |
191.27 g/mol |
IUPAC名 |
(1S)-1-(2-pyrrolidin-1-ylphenyl)ethanol |
InChI |
InChI=1S/C12H17NO/c1-10(14)11-6-2-3-7-12(11)13-8-4-5-9-13/h2-3,6-7,10,14H,4-5,8-9H2,1H3/t10-/m0/s1 |
InChIキー |
AEZJRQBMPLDLMX-JTQLQIEISA-N |
異性体SMILES |
C[C@@H](C1=CC=CC=C1N2CCCC2)O |
正規SMILES |
CC(C1=CC=CC=C1N2CCCC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2,2-Difluorocyclohexyl)methyl]urea](/img/structure/B13586775.png)

aminehydrochloride](/img/structure/B13586788.png)

![2-[1-butyl-6-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride](/img/structure/B13586793.png)




![[2-(Trifluoromethyl)oxolan-3-yl]methanamine](/img/structure/B13586819.png)



![2-(4-methylphenyl)-N-[(3R)-piperidin-3-yl]acetamidehydrochloride](/img/structure/B13586836.png)
